![molecular formula C13H13N3 B14321700 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole CAS No. 105410-20-6](/img/structure/B14321700.png)
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is a heterocyclic compound that features a fused ring system combining imidazole and carbazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of carbazole derivatives with imidazole precursors in the presence of a suitable catalyst and under controlled temperature and pressure conditions . The reaction may require the use of protecting groups to ensure selective functionalization and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the electronic properties of the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with varying properties .
Aplicaciones Científicas De Investigación
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- Carbazole
- 3,6-Dimethoxy-9H-carbazole
Uniqueness
3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole is unique due to its fused ring system, which combines the properties of both imidazole and carbazole. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .
Propiedades
Número CAS |
105410-20-6 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3,6,7,8,9,10-hexahydroimidazo[4,5-a]carbazole |
InChI |
InChI=1S/C13H13N3/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)16-10)15-7-14-11/h5-7,16H,1-4H2,(H,14,15) |
Clave InChI |
UVEPKTNHKWRIMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C4=C(C=C3)NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




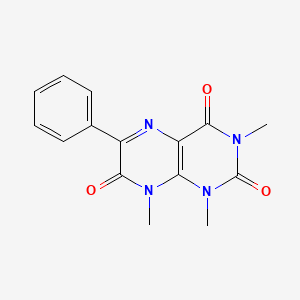
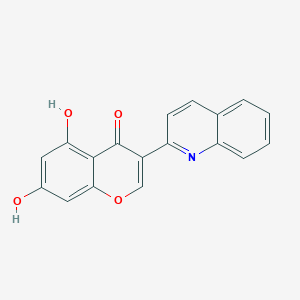


![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
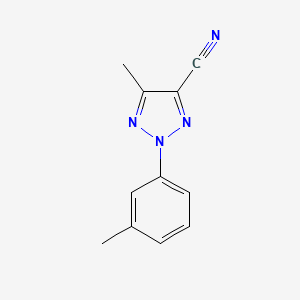
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)

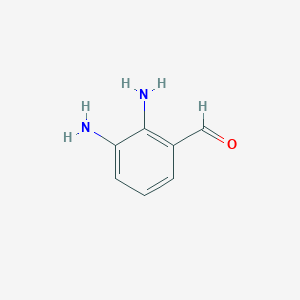
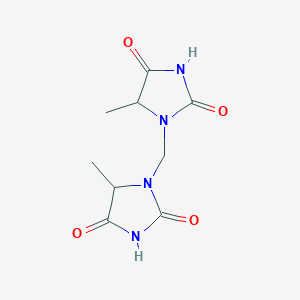
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)

